molecular formula C2H5OTl B12060185 Thallium(I) ethoxide

Thallium(I) ethoxide

Cat. No.: B12060185
M. Wt: 249.44 g/mol
InChI Key: DZFYOYRNBGNPJW-UHFFFAOYSA-N
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Description

Thallium(I) ethoxide (C$2$H$5$OTl) is a highly toxic organothallium compound with a molecular weight of 249.44–250.45 g/mol. It exists as a moisture-sensitive, colorless to pale-yellow liquid at ambient temperatures, with a melting point of -3°C and a boiling point of 130°C (decomposition). Its density of 3.493 g/mL at 20°C reflects the heavy thallium atom . The compound is commercially available (>95% purity) and widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it enhances catalytic efficiency .

Properties

Molecular Formula

C2H5OTl

Molecular Weight

249.44 g/mol

IUPAC Name

ethoxythallium

InChI

InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1

InChI Key

DZFYOYRNBGNPJW-UHFFFAOYSA-N

Canonical SMILES

CCO[Tl]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis proceeds via a straightforward ion-exchange mechanism:

TlOAc+KOEtTlOEt+KOAc\text{TlOAc} + \text{KOEt} \rightarrow \text{TlOEt} + \text{KOAc}

In this reaction, the ethoxide ion displaces acetate from thallium(I) acetate, yielding TlOEt and potassium acetate as a byproduct. The procedure involves dissolving KOEt (prepared from potassium metal and ethanol) in ethanol, followed by the gradual addition of TlOAc. The mixture is stirred at 70°C for 5 hours, resulting in a biphasic system. The lower layer, enriched with TlOEt, is separated and dried over phosphorus pentoxide (P₂O₅) under vacuum. This method achieves an 80% yield, with purity confirmed via elemental analysis.

Table 1: Key Parameters for TlOEt Synthesis via TlOAc and KOEt

ParameterValueSource
ReactantsTlOAc, KOEt
SolventEthanol
Temperature70°C
Reaction Time5 hours
Yield80%
Drying AgentP₂O₅

Advantages and Limitations

This method benefits from the commercial availability of TlOAc and KOEt. However, challenges include the hygroscopic nature of KOEt, which necessitates anhydrous conditions, and the toxicity of thallium compounds, requiring stringent safety protocols.

Alternative Routes: Direct Reaction of Thallium with Ethanol

While less common, TlOEt can be synthesized directly via the reaction of thallium metal with ethanol. This method is less efficient but provides insights into thallium’s reactivity.

Reaction Dynamics

The reaction follows:

2Tl+2C2H5OH2TlOEt+H22 \text{Tl} + 2 \text{C}2\text{H}5\text{OH} \rightarrow 2 \text{TlOEt} + \text{H}_2

Thallium metal reacts sluggishly with ethanol at ambient temperatures, necessitating catalytic additives or elevated temperatures. Experimental data on yields and kinetics remain sparse in the literature, though the method is theorized to proceed via oxidative dissolution of thallium.

PropertyValueSource
Purity>95%
Density (20°C)3.493 g/cm³
Boiling Point130°C
SolubilityImmiscible with water

Emerging Methodologies and Research Frontiers

Recent studies explore TlOEt’s role in Suzuki-Miyaura cross-couplings, where it enhances yields of biaryl and styrene derivatives compared to traditional bases. Additionally, its use in synthesizing thallium-salen complexes demonstrates potential for fluorescence-based tagging in subterranean fluid monitoring .

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

Thallium(I) ethoxide serves as an efficient promoter for Suzuki-Miyaura cross-couplings, enabling the reaction of aryl- and vinylboronic acids with aryl or vinyl halides. Key features include:

  • Substrate Scope : Compatible with diverse partners, including sterically hindered substrates and electron-deficient aryl halides .

  • Yields : Reactions typically proceed in 70–95% yields under mild conditions (room temperature to 60°C) .

  • Advantages Over TlOH : Unlike thallium(I) hydroxide, TlOEt is commercially available, air-stable, and easier to handle .

Example Reaction :

Ar–X+R–B(OH)2TlOEt, Pd(PPh3)4Ar–R+Byproducts\text{Ar–X} + \text{R–B(OH)}_2 \xrightarrow{\text{TlOEt, Pd(PPh}_3\text{)}_4} \text{Ar–R} + \text{Byproducts}

Conditions: THF or dioxane, 12–24 hours .

Alkylation of N-Heteroaromatic Compounds

TlOEt facilitates alkylation under mild conditions, particularly for carbazoles, phenothiazines, and dibenzazepines :

SubstrateAlkylating AgentProductYield (%)Conditions
Carbazolen-Alkyl iodidesN-Alkylcarbazole80–90RT, 1–2 hours
Phenothiazinen-Alkyl bromidesN-Alkylphenothiazine75–8540°C, 3–4 hours
Dibenz[b,f]azepineEthyl iodideN-Ethyldibenzazepine60–70RT, 6 hours
  • Steric Constraints : Secondary alkyl halides (e.g., i-PrBr) are unreactive due to steric hindrance .

Transesterification Reactions

TlOEt participates in ligand-exchange reactions with ester-functionalized cyclopentadienyl compounds, enabling substituent modification :

Reaction Mechanism :

Cp–CO2Me+TlOEtCp–CO2Et+MeOH\text{Cp–CO}_2\text{Me} + \text{TlOEt} \rightarrow \text{Cp–CO}_2\text{Et} + \text{MeOH}

Conditions: Toluene, reflux, 12 hours. Yields depend on substituent electronic effects .

Decomposition and Stability

TlOEt decomposes under specific conditions:

  • Hydrolysis : Reacts with water to form ethanol and thallium(I) hydroxide :

    TlOEt+H2OTlOH+EtOH\text{TlOEt} + \text{H}_2\text{O} \rightarrow \text{TlOH} + \text{EtOH}
  • Oxidation : Decomposes in air, forming Tl2_2O3_3 and ethanol .

Thermal Stability : Stable below 130°C but decomposes exothermically above this temperature .

Coordination Chemistry

TlOEt acts as a precursor for organothallium complexes:

  • Cyclopentadienyl Complexes : Reacts with cyclopentadiene (C5_5H6_6) to form cyclopentadienylthallium(I) :

    C5H6+TlOEtC5H5Tl+EtOH\text{C}_5\text{H}_6 + \text{TlOEt} \rightarrow \text{C}_5\text{H}_5\text{Tl} + \text{EtOH}
  • Supersilyl Complexes : Forms tetrasupersilyldithallium with tBu3_3SiNa .

Comparative Reactivity

PropertyTlOEtTlOH
StabilityAir-stable Hygroscopic
SolubilitySoluble in THF, ether Limited solubility
Commercial AvailabilityReadily available Rare

Scientific Research Applications

Thallium(I) ethoxide has several scientific research applications, including:

Mechanism of Action

The mechanism by which thallium(I) ethoxide exerts its effects involves its ability to act as a reducing agent and participate in substitution reactions. It targets various functional groups and carbonyl compounds, facilitating their transformation through reduction and allylation processes .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Reacts with water but is soluble in organic solvents like ethers and alcohols .
  • Toxicity : Classified as UN1707 (6.1/PG II), with acute toxicity (H300+H330: fatal if swallowed/inhaled) and organ damage risks (H373) .
  • Applications : Acts as a precursor for thallium(I) salts, which are intermediates in esterification and tosylation reactions .

Comparison with Similar Thallium Compounds

Thallium(I) Ethoxide vs. Thallium(I) Hydroxide (TlOH)

Property This compound Thallium(I) Hydroxide
Formula C$2$H$5$OTl TlOH
Physical State Liquid Solid
Synthesis Direct reaction of Tl with ethanol/O$_2$ Decomposition of Tl ethoxide in water
Reactivity Hydrolyzes in water; stable under N$_2$ Strong base; reacts with CO$2$ to form Tl$2$CO$_3$
Applications Suzuki coupling; ester synthesis Limited due to instability; precursor to Tl salts
Toxicity Acute toxicity (H300+H330) Similar acute and chronic toxicity

Research Findings :

  • This compound is preferred over TlOH in Suzuki reactions due to its commercial availability, stability, and ease of handling .
  • TlOH decomposes at 100°C to form Tl$_2$O, limiting its utility in high-temperature reactions .

This compound vs. Thallium(I) Oxide (Tl$_2$O)

Property This compound Thallium(I) Oxide (Tl$_2$O)
Formula C$2$H$5$OTl Tl$_2$O
Appearance Colorless liquid Black solid
Melting Point -3°C 300°C (decomposes)
Reactivity Moisture-sensitive; reacts with acids Reacts with CO$2$ to form Tl$2$CO$_3$
Applications Organic synthesis High-refractive-index glass; photocells

Key Differences :

  • Tl$_2$O is thermally stable up to 300°C, whereas Tl ethoxide decomposes at 130°C .
  • Tl$_2$O’s use in optics contrasts with Tl ethoxide’s role in catalysis.

This compound vs. Thallium(III) Oxide (Tl$2$O$3$)

Property This compound Thallium(III) Oxide (Tl$2$O$3$)
Oxidation State Tl(+1) Tl(+3)
Stability Air-stable under N$_2$ Decomposes to Tl$2$O + O$2$ at 700°C
Toxicity Acute toxicity (H300+H330) Similar toxicity; chronic exposure risks
Applications Catalysis Limited; oxidizing agent in niche reactions

Notes:

  • Tl$2$O$3$ is a strong oxidizer but less commonly used than Tl(I) compounds due to higher instability .

This compound vs. Thallium(I) Sulfate (Tl$2$SO$4$)

Property This compound Thallium(I) Sulfate (Tl$2$SO$4$)
Solubility Reacts with water Water-soluble (48.7 g/100 mL at 20°C)
Applications Organic synthesis Historical use as rodenticide
Toxicity Acute respiratory and oral hazards Notorious for human poisoning cases

Research and Industrial Relevance

  • Catalysis : Tl ethoxide enables efficient cross-coupling reactions, outperforming TlOH in yield and reproducibility .
  • Safety Protocols : Handling requires strict PPE, N$_2$ storage, and emergency measures (e.g., sodium thiosulfate for poisoning) .
  • Environmental Impact : All Tl compounds are hazardous to aquatic life (H411) .

Biological Activity

Thallium(I) ethoxide (TlOEt) is a compound of thallium that has garnered attention for its biological activity, particularly in the context of toxicity and its effects on cellular systems. This article synthesizes findings from various studies, focusing on the biological implications of thallium exposure, including its mechanisms of action, toxicological effects, and relevant case studies.

Overview of this compound

This compound is a metalorganic compound that serves as a reagent in organic synthesis, particularly in cross-coupling reactions. However, its biological implications are significant due to the inherent toxicity associated with thallium compounds. Thallium exists primarily in two oxidation states: Tl(I) and Tl(III), with Tl(I) being more prevalent in biological systems.

Mechanisms of Toxicity

Thallium's toxicity is largely attributed to its ability to mimic potassium ions (K+K^+), leading to interference with potassium channels and transporters. Once absorbed, thallium accumulates in various tissues, including the brain, kidneys, and heart, where it disrupts normal cellular functions. The following mechanisms have been identified:

  • Reactive Oxygen Species (ROS) Generation : Thallium exposure increases ROS levels, leading to oxidative stress and subsequent cellular damage .
  • Disruption of Cellular Metabolism : Thallium can bind to sulfhydryl groups in proteins, inhibiting enzymatic functions critical for cellular metabolism .
  • DNA Damage : Studies have shown that thallium induces DNA damage and chromosomal aberrations in human peripheral blood cells, suggesting genotoxic effects .

Toxicological Effects

The biological activity of this compound manifests through various toxicological effects, which can be categorized into acute and chronic exposures.

Acute Toxicity

Acute exposure to thallium compounds can result in severe symptoms, including:

  • Gastrointestinal Distress : Symptoms such as nausea, vomiting, and abdominal pain occur shortly after exposure.
  • Neurological Symptoms : High doses can lead to confusion, seizures, and even coma .
  • Cardiovascular Effects : Exposure may cause tachycardia and hypertension .

The estimated lethal dose for oral administration ranges between 10 to 15 mg/kg .

Chronic Toxicity

Chronic exposure leads to cumulative effects that may include:

  • Alopecia : Hair loss is a common symptom associated with long-term thallium exposure .
  • Neuropathy : Peripheral neuropathy may develop, characterized by numbness and motor dysfunction .
  • Kidney Damage : Prolonged exposure has been linked to renal impairment .

Case Studies

Several case studies highlight the adverse effects of thallium exposure:

  • Children Exposed to Thallium Pesticides : A longitudinal study over seven years documented neurological and gastrointestinal dysfunctions in children who ingested thallium-containing pesticides. The study noted significant renal retention of thallium sulfate long after initial exposure .
  • Pregnancy Outcomes : Research indicates a correlation between maternal thallium exposure during pregnancy and adverse outcomes such as low birth weight and premature births .
  • Occupational Exposure : A review of occupational health data revealed chronic symptoms among workers exposed to thallium compounds, including fatigue, sleep disorders, and skin abnormalities .

Research Findings

Recent studies have focused on the cellular effects of this compound:

  • A study found that increasing concentrations of thallium(I) acetate led to a concentration-dependent reduction in mitotic indices in human cells, indicating its cytotoxic potential .
  • Another investigation into the reproductive toxicity of thallium(I) sulfate demonstrated significant maternal transfer to offspring during gestation, highlighting risks during pregnancy .

Summary Table of Biological Effects

Effect TypeAcute SymptomsChronic Symptoms
NeurologicalConfusion, seizuresPeripheral neuropathy
GastrointestinalNausea, vomitingChronic abdominal pain
DermatologicalNoneAlopecia, skin lesions
RenalAcute kidney injuryChronic renal impairment

Q & A

Q. How is Thallium(I) ethoxide synthesized and characterized in laboratory settings?

this compound (TlOC₂H₅) is synthesized via direct reaction of thallium metal with ethanol under an oxygen atmosphere or through the decomposition of this compound in water . Characterization typically involves spectroscopic methods (e.g., NMR, IR) to confirm ethoxide coordination and elemental analysis to verify purity (>95%). Physical properties such as density (3.493 g/cm³ at 20°C) and thermal stability (decomposes at 130°C) are critical for experimental reproducibility .

Q. What safety protocols are essential when handling this compound?

Due to its acute toxicity and moisture sensitivity, researchers must use local exhaust ventilation, wear chemical-resistant gloves (JIS T 8116 standard), and avoid skin/eye contact . Work areas should be isolated from strong oxidizers, and spills must be contained using inert materials (e.g., sand) to prevent environmental contamination . Emergency protocols include immediate rinsing of exposed skin/eyes and medical consultation for inhalation or ingestion .

Q. What are the recommended storage conditions to maintain this compound’s stability?

Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C. Avoid exposure to moisture, direct sunlight, and temperatures exceeding 40°C to prevent decomposition into thallium oxides or halides .

Q. What analytical techniques are used to confirm the purity of this compound?

Purity is assessed via inductively coupled plasma mass spectrometry (ICP-MS) for thallium content, gas chromatography (GC) for residual ethanol, and X-ray diffraction (XRD) to detect crystalline impurities. Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How does this compound enhance Suzuki-Miyaura cross-coupling reactions compared to other thallium compounds?

this compound acts as a superior base in Suzuki couplings due to its strong alkoxide nucleophilicity, which facilitates transmetalation between aryl halides and boronic acids. Studies show yields of 70–95% for aryl-aryl couplings, outperforming thallium(I) hydroxide in reaction efficiency and commercial availability . Optimization involves adjusting stoichiometry (1.2–1.5 eq. TlOC₂H₅) and solvent polarity (e.g., THF vs. DMF) .

Q. What mechanistic insights explain this compound’s role in etherification reactions?

In ether synthesis, TlOC₂H₅ promotes nucleophilic substitution by activating hydroxyl groups on steroids or polymers. For example, it labels carboxylic acids on UV-exposed PMMA surfaces via Tl⁺-mediated coordination, enabling semi-quantitative analysis of surface modifications . Kinetic studies suggest a two-step mechanism: (1) Tl⁺ binding to the substrate and (2) ethoxide-driven deprotonation .

Q. How can researchers optimize this compound-mediated labeling of carboxylic acids on polymer surfaces?

Optimization requires controlling reaction time (10–30 min), TlOC₂H₅ concentration (5–10 mM), and solvent polarity (e.g., dichloromethane minimizes side reactions). Post-reaction, excess TlOC₂H₅ is quenched with aqueous HCl, and labeled surfaces are analyzed via XPS or FTIR .

Q. What are the challenges in analyzing conflicting data on this compound’s reactivity with different substrates?

Discrepancies often arise from variations in substrate electronic effects, solvent dielectric constants, and trace moisture. For example, electron-deficient aryl halides show slower coupling rates in polar solvents. Researchers should standardize moisture-free conditions (e.g., molecular sieves) and validate results using control reactions with inert atmospheres .

Methodological Recommendations

  • Contamination Control: Use gloveboxes for moisture-sensitive reactions and validate Tl residue levels via ICP-MS post-experiment .
  • Ethical Compliance: Adhere to institutional guidelines for thallium waste disposal and document safety audits in supplementary materials .
  • Data Reproducibility: Report detailed experimental parameters (e.g., solvent purity, stirring rate) to address literature contradictions .

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